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Compound of Interest

Compound Name: 2,3,4-Trichloroaniline

Cat. No.: B050295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trichloroaniline, a compound of interest in various fields of chemical research and
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for 2,3,4-Trichloroaniline is CeH4ClI3N, with a molecular weight of
196.46 g/mol . The spectroscopic data presented below provides key insights into its molecular
structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The *H and 3C NMR data for 2,3,4-trichloroaniline are summarized below.

IH NMR (Proton NMR) Data

The *H NMR spectrum of 2,3,4-trichloroaniline provides information about the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.18 d 1H H-6
6.75 d 1H H-5
4.13 br s 2H -NH2

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at O ppm.
13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum reveals the chemical environment of the carbon atoms within the

molecule.
Chemical Shift (8) ppm Assighment
142.9 C-1
119.5 C-2
129.0 C-3
123.7 C-4
1255 C-5
116.3 C-6

Solvent: CDCIs, Reference: CDClIs at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The significant IR absorption bands for 2,3,4-
trichloroaniline are listed below.
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3485, 3395 Strong, Sharp )

and symmetric)
3080 Medium Aromatic C-H stretching
1620 Strong N-H bending (scissoring)
1585, 1475 Strong C=C aromatic ring stretching
1290 Strong C-N stretching
870, 810 Strong C-H out-of-plane bending
700-850 Strong C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The major fragmentation peaks for 2,3,4-trichloroaniline under electron ionization (El) are

presented here.

m/z Relative Intensity (%) Assignment
195/197/199 100 [M]* (Molecular ion)
160/162 ~30 M - CI*

125 ~20 [M - 2CI]*

90 ~15 [M - 3CI]*

63 ~25 [CsHs]*

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic

data presented above.
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NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: A sample of 2,3,4-trichloroaniline (approximately 10-20 mg for *H
NMR and 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal
standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

e Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
or 500 MHz).

» Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is performed. Key parameters include a
30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-
2 seconds.

o For 13C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A
larger number of scans are typically required due to the lower natural abundance of 13C. A
spectral width of around 250 ppm and a relaxation delay of 2-5 seconds are common.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal (0 ppm) for *H NMR and the solvent peak (CDCls at 77.16
ppm) for 13C NMR.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Approximately 1-2 mg of finely ground 2,3,4-trichloroaniline is mixed
with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an
agate mortar. The mixture is thoroughly ground to a fine, homogenous powder.

o Pellet Formation: The powdered mixture is transferred to a pellet die and compressed under
high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is
acquired over a typical range of 4000-400 cm~1.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol

o Sample Introduction: A small amount of 2,3,4-trichloroaniline is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M*) and
various fragment ions.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2,3,4-trichloroaniline.
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Workflow for Spectroscopic Analysis of 2,3,4-Trichloroaniline

2,3,4-Trichloroaniline Sample

NMR Analysis LR Analysis MS Analysis

Dissolve in CDCI3 with TMS Grind with KBr & Press Pellet Vaporize Sample

NMR Spectrometer (*H & 13C) FT-IR Spectrometer Mass Spectrometer (El)

1H and 3C NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Multiplicity) (Wavenumbers, Intensity) (m/z, Relative Intensity)

Structural Elucidation
& Confirmation

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trichloroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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